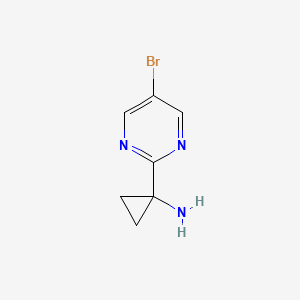

1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine

Description

Structural Analysis and Distinctive Features of the 5-Bromopyrimidin-2-ylcyclopropan-1-amine Core

The core structure of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is characterized by the fusion of a pyrimidine (B1678525) ring with a cyclopropylamine (B47189) substituent at the 2-position and a bromine atom at the 5-position. The pyrimidine ring is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement makes the ring electron-deficient, influencing the reactivity of its substituents. wikipedia.org

The primary amine (-NH2) attached to the cyclopropane (B1198618) ring is a nucleophilic center, ready to participate in a wide range of bond-forming reactions. The cyclopropane ring itself is a three-membered carbocycle with significant ring strain due to its compressed bond angles of approximately 60°. longdom.org This inherent strain enhances the reactivity of the adjacent chemical bonds. longdom.org Finally, the bromine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN₃ |

| Monoisotopic Mass | 212.99016 Da |

| SMILES | C1CC1(C2=NC=C(C=N2)Br)N |

| InChI | InChI=1S/C7H8BrN3/c8-5-3-10-6(11-4-5)7(9)1-2-7/h3-4H,1-2,9H2 |

Data sourced from PubChem. uni.lu

Precedence and Relevance of Halogenated Pyrimidines in Organic Synthesis Research

Halogenated pyrimidines are cornerstone building blocks in organic synthesis. growingscience.com The pyrimidine ring system itself is a key component of nucleobases in DNA and RNA and is found in many biologically active compounds. growingscience.comchemicalbook.com The introduction of a halogen atom, such as bromine, onto the electron-deficient pyrimidine ring creates a highly reactive site for synthetic modification. acs.org

Bromopyrimidines are particularly valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. illinois.edu In these reactions, the carbon-bromine bond is susceptible to oxidative addition by a palladium catalyst, enabling the formation of new carbon-carbon bonds. illinois.edu This reactivity allows chemists to readily introduce a wide variety of aryl, heteroaryl, or alkyl groups at the position of the bromine atom, providing a powerful tool for the diversification of molecular structures. acs.orgresearchgate.net The reactivity of halogenated pyrimidines in such coupling reactions makes them indispensable for the synthesis of pharmaceuticals and agrochemicals. illinois.edu

Significance of Cyclopropylamine Moieties in Chemical Structure and Reactivity Studies

The ring strain of the cyclopropane group not only imparts conformational constraint but also makes it susceptible to specific metabolic pathways, which can sometimes lead to bioactivation. hyphadiscovery.comacs.org The combination of the strained ring with a primary amine creates a versatile functional group that can act as a precursor for a wide array of derivatives. longdom.org The amine can be acylated, alkylated, or used in the formation of more complex heterocyclic systems. The study of cyclopropylamine derivatives is crucial for understanding how this small, strained ring can modulate the properties of larger molecules. acs.org

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Currently, detailed research literature specifically on this compound is limited, with its appearance noted primarily in patent literature and chemical supplier catalogs. uni.lu This indicates that its primary role is that of a synthetic intermediate or building block in the development of more complex, proprietary molecules, likely for pharmaceutical or agrochemical discovery programs.

Current Research Trajectories: The logical research trajectory for this compound involves its use in synthetic chemistry. Researchers would likely utilize the two primary reactive sites:

The Bromine Atom: Employed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach diverse fragments to the pyrimidine ring.

The Amine Group: Used as a nucleophile to form amides, sulfonamides, or secondary/tertiary amines, or as a building block for constructing new heterocyclic rings.

Knowledge Gaps: A significant knowledge gap exists regarding the compound's specific properties and reactivity. Key areas that remain to be explored in academic literature include:

Detailed Synthesis and Optimization: While general methods for its synthesis can be inferred, detailed studies on optimized, scalable synthetic routes are not publicly available.

Physicochemical Properties: Comprehensive data on its solubility, stability, and crystallographic structure are yet to be published.

Reaction Kinetics and Mechanisms: There is a lack of studies on the kinetics and mechanisms of reactions involving its specific functional groups. Understanding the relative reactivity of the amine versus the bromopyrimidine in various chemical environments would be of great value to synthetic chemists.

Biological Activity Profile: The biological activity of the compound itself has not been reported. While it is used to create other potentially active molecules, its intrinsic properties are unknown.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-10-6(11-4-5)7(9)1-2-7/h3-4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPXUGGREHDFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 1 5 Bromopyrimidin 2 Yl Cyclopropan 1 Amine

Reactivity Profiles of the 5-Bromopyrimidine (B23866) Moiety

The 5-bromopyrimidine moiety is a key feature of the molecule, offering a versatile handle for a variety of chemical transformations. Its reactivity is largely dictated by the electronic properties of the pyrimidine (B1678525) ring and the presence of the bromine substituent.

Electrophilic and Nucleophilic Character of the Pyrimidine Ring

The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This electronic characteristic gives the ring a pronounced electrophilic nature, making it susceptible to attack by nucleophiles. ijpsjournal.commasterorganicchemistry.com However, nucleophilic aromatic substitution on the carbon atoms of the pyrimidine ring itself is generally challenging unless activated by strong electron-withdrawing groups or specific reaction conditions.

Pathways for Bromine Substitution and Elimination Reactions

The bromine atom at the C-5 position is the most reactive site on the pyrimidine moiety for substitution reactions. Halogenated pyrimidines are widely used as intermediates in the synthesis of more complex molecules, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. nih.govguidechem.com

Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, enabling a range of C-C and C-N bond-forming reactions. These methods are highly valued for their efficiency and tolerance of various functional groups. mdpi.com Common examples include the Suzuki reaction (with boronic acids), the Sonogashira reaction (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). sigmaaldrich.com

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | DME, Toluene, Dioxane/H₂O |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, XPhos/RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by strong nucleophiles. While the C-5 position is less activated towards SNAr than the C-2, C-4, or C-6 positions, reactions can occur, particularly under forcing conditions such as high temperatures or microwave irradiation. sigmaaldrich.comresearchgate.net

Metallation: 5-Bromopyrimidine can undergo direct metallation via lithium-halogen exchange or direct deprotonation at an adjacent carbon if a sufficiently acidic proton is present. For instance, treatment with lithium diisopropylamide (LDA) can lead to the formation of 4-lithio-5-bromopyrimidine, which can then react with various electrophiles. sigmaaldrich.com

Chemical Transformations Involving the Cyclopropylamine (B47189) Group

The cyclopropylamine group combines the nucleophilicity of a primary amine with the unique steric and electronic properties of a strained cyclopropane (B1198618) ring. acs.org

Reactions at the Primary Amine Nitrogen

The primary amine's lone pair of electrons makes it a potent nucleophile and a Brønsted-Lowry base. It is expected to undergo a wide array of reactions typical for primary amines, including acylation, sulfonylation, alkylation, and reductive amination. These transformations are fundamental in medicinal chemistry for building more complex molecular architectures.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acid Chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea (B33335) Formation | Isocyanate | Urea |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |

| N-Alkylation | Alkyl Halide | Secondary Amine |

The nucleophilicity of the amine in 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is tempered by the electron-withdrawing effect of the attached pyrimidine ring, making it less basic than a simple alkylamine but still sufficiently reactive for these transformations.

Ring-Opening and Rearrangement Reactions of the Cyclopropane

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.gov In the context of the title compound, the molecule can be classified as a donor-acceptor (D-A) cyclopropane. The amine serves as the electron-donating group, while the pyrimidine ring acts as the electron-accepting group. acs.org This arrangement activates the cyclopropane ring, particularly towards cleavage of the vicinal (C1-C2) bonds. nih.gov

Mechanistic studies on similar D-A cyclopropanes show that ring-opening can be initiated by Lewis acids, which coordinate to the acceptor group and facilitate nucleophilic attack. scispace.commdpi.com The reaction of D-A cyclopropanes with primary amines can lead to the formation of γ-amino esters, which may subsequently cyclize to form pyrrolidin-2-ones. mdpi.com The cleavage can also proceed through radical cation intermediates under specific oxidative conditions. acs.org Depending on the substituents and reaction conditions, cleavage of the distal C-C bond of the cyclopropane ring is also a possible, though often less common, pathway. nih.govorganic-chemistry.org

Interplay Between Pyrimidine and Cyclopropylamine Moieties

The reactivity of this compound cannot be fully understood by considering its two constituent parts in isolation. A significant electronic interplay exists between the electron-withdrawing pyrimidine ring and the electron-donating cyclopropylamine group.

Amine Deactivation: The pyrimidine ring's inductive and resonance electron-withdrawing effects decrease the electron density on the primary amine nitrogen. This reduces the amine's basicity and nucleophilicity compared to an unsubsituted cyclopropylamine. This effect must be considered when planning reactions at the nitrogen center, as more forcing conditions or stronger reagents may be required.

Ring Activation: Conversely, the amino group donates electron density into the pyrimidine ring system via resonance. This donation can influence the reactivity of the ring, for example, by affecting the ease of cross-coupling reactions at the C-5 position.

Modulation of Ring-Opening: The specific electronic nature of the 5-bromopyrimidine ring as the acceptor group directly influences the propensity of the cyclopropane ring to open. The stability of the intermediates formed upon ring cleavage will be dictated by the ability of the pyrimidine ring to delocalize charge, thus governing the reaction pathway and feasibility.

This push-pull electronic relationship provides a nuanced reactivity profile that can be strategically exploited in chemical synthesis. For example, a synthetic route could involve an initial transformation at the amine, which would in turn alter the electronic properties of the pyrimidine ring for a subsequent cross-coupling reaction, or vice versa.

Detailed Reaction Mechanism Elucidation (e.g., Kinetic Isotope Effects, Intermediate Characterization)

Currently, there are no published research findings that provide a detailed elucidation of the reaction mechanisms involving this compound. The scientific community has not yet reported on key mechanistic investigation techniques for this specific molecule, such as:

Kinetic Isotope Effects (KIEs): There is no available data on the study of kinetic isotope effects for reactions involving this compound. Such studies, which involve isotopic substitution at specific atomic positions, are crucial for determining the rate-limiting steps of a reaction and providing insight into the transition state structure. For instance, deuterium (B1214612) substitution for a hydrogen atom involved in a bond-breaking or bond-forming step can significantly alter the reaction rate, a phenomenon that helps in mapping the reaction pathway.

Intermediate Characterization: The isolation or spectroscopic characterization of reaction intermediates for transformations involving this compound has not been described in the literature. Techniques such as NMR spectroscopy, mass spectrometry, and trapping experiments are vital for identifying transient species that are formed during a chemical reaction, thereby offering a more complete picture of the mechanism.

The absence of such fundamental research, including the lack of computational studies or data that could be compiled into tables, prevents a detailed discussion on the mechanistic aspects of this compound. Further research is required to explore and document the intrinsic chemical reactivity and reaction pathways of this compound to enable a comprehensive understanding of its chemical behavior.

Derivatization and Scaffold Functionalization Strategies Based on the Compound S Core

Design Principles for Scaffold Diversification

The strategic value of the 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine scaffold is rooted in the distinct properties of its constituent parts. The cyclopropyl (B3062369) group is an increasingly utilized motif in drug development, known for enhancing potency, improving metabolic stability, increasing brain permeability, and reducing off-target effects by providing conformational rigidity. nih.gov The three-membered ring's unique electronic properties and steric profile make it a valuable bioisostere for other groups like gem-dimethyl or vinyl. nih.govnih.gov

The pyrimidine (B1678525) ring is a common feature in biologically active molecules and offers multiple points for modification. The bromine atom at the C5 position is a particularly important feature, acting as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. rsc.orgnih.govconsensus.app The primary amine group on the cyclopropane (B1198618) ring provides another key site for diversification, readily undergoing reactions such as amidation, sulfonylation, and alkylation to modulate the compound's physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. chemrxiv.org This multi-point diversification potential allows for a thorough exploration of the surrounding chemical space to optimize structure-activity relationships (SAR).

Functionalization of the Pyrimidine Ring System

The pyrimidine heterocycle is a cornerstone of the scaffold's functionalization strategy, with the C5-bromo substituent being the primary site for derivatization.

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This allows for the direct and efficient installation of a wide range of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Coupling: This reaction involves coupling the 5-bromopyrimidine (B23866) core with various organoboron reagents, such as boronic acids or esters. It is a robust and widely used method for creating biaryl structures. For instance, 5-bromopyrimidine can be reacted with heteroarylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ to yield heteroarylpyrimidines. nih.gov Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, sometimes offering advantages in terms of cost and reactivity. acs.org

Sonogashira Coupling: This reaction couples the C5-bromo position with terminal alkynes, providing access to alkynylpyrimidine derivatives. These products can serve as key intermediates for further transformations or as final compounds with potential biological activity. rsc.org

Other Cross-Coupling Reactions: The versatility of the C5-bromo handle extends to other palladium-catalyzed reactions, including Stille coupling (with organotin reagents) and Buchwald-Hartwig amination (with amines), further expanding the diversity of accessible structures. The use of intermediates like 5-bromo-2-iodopyrimidine (B48921) highlights the potential for selective, sequential cross-coupling reactions at different positions on the pyrimidine ring. rsc.orgconsensus.app

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Moiety at C5 |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Heteroaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl/Vinyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | Amino (NR₂) |

Beyond the C5 position, other sites on the pyrimidine ring can be targeted for modification, although these transformations may require different strategies. Nucleophilic Aromatic Substitution (NAS) can occur at positions activated by electron-withdrawing groups, allowing for the introduction of nucleophiles like amines or alkoxides. nih.gov While the C2 and C4/C6 positions are typically more electrophilic in pyrimidines, the specific substitution pattern of the core scaffold influences reactivity. Furthermore, C-H activation methodologies are emerging as a powerful tool to directly functionalize otherwise inert C-H bonds, offering novel pathways for derivatization at various positions on the pyrimidine ring. nih.gov Ring-opening and recyclization cascades can also be employed to fundamentally alter the heterocyclic core, transforming the pyrimidine into different scaffolds. researchgate.net

Chemical Modifications at the Cyclopropylamine (B47189) Amine Group

The primary amine of the cyclopropylamine moiety is a highly versatile functional group for introducing diversity and modulating molecular properties. Standard and robust chemical transformations can be readily applied.

Amidation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides yields a diverse range of amides. This is one of the most common derivatization strategies in medicinal chemistry, often utilizing coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or O-(1H-Benzotriazol-1-yl)-N,N,N′,N′-tetra-methyluronium hexafluorophosphate (B91526) (HBTU). researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in many therapeutic agents.

Alkylation and Reductive Amination: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a particularly effective method for achieving this transformation, providing controlled access to a wide variety of substituted amines.

Urea (B33335) and Thiourea Formation: Reactions with isocyanates or isothiocyanates lead to the formation of ureas and thioureas, respectively, which can introduce additional hydrogen bonding capabilities.

Transformations and Substitutions on the Cyclopropane Ring

The cyclopropane ring is generally considered a stable structural element that imparts favorable properties to drug candidates. nih.govpsu.edu Its primary role is often as a rigid, three-dimensional spacer. However, under specific conditions, the strained ring can participate in chemical transformations.

Ring-Opening Reactions: The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) can be harnessed to drive ring-opening reactions. These transformations can be initiated by electrophiles, radical species, or transition metals, leading to the formation of linear alkyl chains or different ring systems. acs.org For example, cyclopropyl ketones can undergo cascade ring-opening/recyclization reactions to form indenones. acs.org While often synthetically challenging to control, such strategies can lead to significant scaffold hopping.

Metabolic Transformations: Studies on the metabolism of cyclopropyl-containing drugs have shown that the ring can be a site of oxidation, sometimes leading to ring-opened metabolites. hyphadiscovery.com This knowledge can inform the design of more metabolically stable analogues or hint at reactive intermediates. For instance, CYP-mediated oxidation of a cyclopropylamine can lead to reactive ring-opened species. hyphadiscovery.com In many drug design programs, however, the goal is to maintain the integrity of the cyclopropane ring to leverage its beneficial conformational and physicochemical properties. researchgate.net

Development of Chemical Libraries and Array Synthesis Methodologies

The true power of the this compound scaffold is realized when these derivatization strategies are applied in a systematic and high-throughput manner to generate chemical libraries. enamine.net This approach, often termed "scaffold decoration," allows for the rapid synthesis of hundreds or thousands of related compounds for biological screening. enamine.net

By combining the various functionalization reactions in a combinatorial fashion, a matrix of products can be generated. For example, a set of 10 different boronic acids for Suzuki coupling at the C5 position can be combined with 10 different carboxylic acids for amidation at the amine group, resulting in a library of 100 unique compounds from a common intermediate.

Modern synthesis techniques, including automated parallel synthesis and continuous flow chemistry, are particularly well-suited for this type of library production. chemrxiv.org These methods allow for the efficient execution of multi-step reaction sequences, enabling the multivectorial exploration of chemical space around the core scaffold. chemrxiv.org The development of such diverse libraries is a key strategy in fragment-based drug discovery and lead optimization campaigns, facilitating the rapid identification of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Advanced Analytical Characterization Methodologies for Research Outcomes

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The definitive identification and structural confirmation of 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine and its derivatives rely heavily on a suite of advanced spectroscopic techniques. High-Resolution Nuclear Magnetic Resonance (NMR), Multi-Dimensional NMR, and Advanced Mass Spectrometry (MS) are indispensable tools in this process.

High-Resolution and Multi-Dimensional NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the fundamental framework for structural elucidation. For a molecule like this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the cyclopropane (B1198618) methylene (B1212753) protons, and the amine protons. docbrown.info The pyrimidine protons would appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the bromine and cyclopropylamine (B47189) substituents. The cyclopropane protons, being diastereotopic, would likely present as complex multiplets in the aliphatic region.

Further structural details are revealed by multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). A COSY spectrum would establish the connectivity between protons on the cyclopropane ring. An HSQC experiment would correlate the proton signals directly to their attached carbon atoms, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, for instance, between the cyclopropane carbons and the pyrimidine ring protons, confirming the linkage between the two moieties. For related bromopyrimidine derivatives, ¹H and ¹³C NMR are standard characterization methods. nih.govijpcbs.com

Advanced Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of the molecule with high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key signature for its presence. The protonated molecule [M+H]⁺ would be the base peak. uni.lu Fragmentation patterns observed in tandem MS (MS/MS) experiments can further validate the structure by showing losses of characteristic fragments like the amine group or parts of the cyclopropane ring. nist.gov

Predicted mass spectrometry data for the parent compound highlights the expected adducts and their mass-to-charge ratios. uni.luuni.lu

Interactive Table: Predicted Mass Spectrometry Data for C₇H₈BrN₃

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 213.99744 | 139.3 |

| [M+Na]⁺ | 235.97938 | 153.3 |

| [M-H]⁻ | 211.98288 | 146.8 |

| [M+NH₄]⁺ | 231.02398 | 156.0 |

| [M+K]⁺ | 251.95332 | 141.9 |

Data sourced from computational predictions. uni.lu

Chromatographic Method Development for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the compound and related derivatives. nih.gov A C18 stationary phase with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape, is a common setup. Purity is typically assessed using a UV detector, often at multiple wavelengths to detect any co-eluting impurities. For more complex mixtures, coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of impurities and by-products based on their mass-to-charge ratios, which is a standard technique for analyzing bromopyrimidine compounds. nih.gov

Chiral HPLC: Since the cyclopropane ring is substituted at the C1 position with four different groups (if considering the two distinct connections to the pyrimidine ring), the molecule is chiral. Therefore, chiral HPLC would be necessary to separate the enantiomers. This involves using a chiral stationary phase (CSP) to resolve the racemic mixture, which is critical if the compound is intended as a precursor for a stereospecific drug molecule.

GC-MS for Volatile Intermediates/Products: While the target compound itself may have low volatility, GC-MS is a powerful tool for analyzing volatile intermediates used in its synthesis or potential volatile by-products. For example, precursors to the cyclopropane ring or the pyrimidine moiety might be amenable to GC analysis. The mass spectrometer provides definitive identification of the separated components.

Application of X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net

This technique would definitively confirm the connectivity between the cyclopropane ring and the pyrimidine ring. Furthermore, it would reveal the spatial arrangement of the substituents on the cyclopropane ring and the planarity of the pyrimidine ring. In studies of related pyrimidine derivatives, X-ray structures have been crucial for understanding how these molecules interact with biological targets, revealing key hydrogen bonds and hydrophobic interactions. nih.govnih.gov While a specific crystal structure for this compound is not publicly available, the methodology remains the gold standard for absolute structural confirmation. researchgate.net

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate quantification is vital for monitoring the progress of a chemical reaction and for determining the final product yield.

Quantitative NMR (qNMR): Quantitative NMR (qNMR) is a non-destructive method that can be used to determine the concentration of the product in a solution without the need for a calibration curve, provided a certified internal standard is used. By integrating the area of a specific, well-resolved proton signal of the target compound and comparing it to the integral of a known amount of an internal standard, the exact quantity of the product can be calculated.

HPLC with UV Detection: The most common method for reaction monitoring and yield determination is HPLC with UV detection. nih.gov A calibration curve is first generated by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. Aliquots can then be taken from the reaction mixture at various time points, diluted, and injected into the HPLC. The concentration of the product can be determined by comparing its peak area to the calibration curve, allowing for precise monitoring of reaction kinetics and calculation of the final yield.

LC-MS Monitoring: For more complex reactions, LC-MS can be used in a semi-quantitative or quantitative manner. It is particularly useful for tracking the consumption of starting materials and the formation of both the desired product and any by-products, providing a comprehensive overview of the reaction profile. nih.govijpcbs.com

Interactive Table: Summary of Analytical Techniques

| Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H, ¹³C, Multi-Dimensional NMR | Structural Elucidation | Atom connectivity, chemical environment of nuclei |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Exact mass, elemental composition, isotopic patterns |

| HPLC/LC-MS | Purity Assessment & Mixture Analysis | Purity percentage, identification of impurities and by-products |

| X-ray Crystallography | Definitive Structural Assignment | 3D molecular structure, bond lengths/angles, conformation |

| Quantitative NMR (qNMR) / HPLC | Quantification | Reaction progress, final product yield, concentration |

Theoretical and Computational Chemistry Studies of 1 5 Bromopyrimidin 2 Yl Cyclopropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules like 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine. Such studies would typically investigate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyrimidine (B1678525) derivatives, computational studies have shown that the distribution and energies of these orbitals are key to understanding their chemical behavior. For instance, in related pyrimidine compounds, the nitrogen atoms of the pyrimidine ring and the amino group are often identified as key sites for electrophilic and nucleophilic interactions, respectively.

The MEP map provides a visual representation of the charge distribution, highlighting electron-rich regions (typically colored red) susceptible to electrophilic attack and electron-poor regions (colored blue) prone to nucleophilic attack. For this compound, the MEP would likely indicate negative potential around the pyrimidine nitrogen atoms and the bromine atom, suggesting their role as hydrogen bond acceptors or sites for electrophilic interaction. The amino group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Table 1: Hypothetical Quantum Chemical Parameters (Note: The following data is illustrative and based on general principles of computational chemistry for similar structures, as specific experimental or computational data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surfaces of the Compound and Its Derivatives

The relative energies of different conformers, calculated at a high level of theory, allow for the determination of the most stable, low-energy structure that the molecule is likely to adopt. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The cyclopropylamine (B47189) moiety is known to be a valuable structural element in medicinal chemistry, and its conformation plays a significant role in its biological activity.

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway and locating the transition state structures, chemists can gain insight into the feasibility and kinetics of a particular transformation. For example, studies on related pyrimidine derivatives often explore their synthesis and subsequent reactions, such as nucleophilic substitutions.

For this compound, computational studies could predict the activation energies for reactions such as N-acylation or N-alkylation of the amino group, or palladium-catalyzed cross-coupling reactions at the bromine-substituted position. The calculated energy barriers for these reactions can help in optimizing reaction conditions and predicting potential side products.

Molecular Modeling and Simulation of Intermolecular Chemical Interactions

Molecular modeling and simulations, such as molecular docking and molecular dynamics (MD), are used to study how this compound interacts with other molecules, particularly biological macromolecules. Molecular docking predicts the preferred binding orientation of a molecule to a target protein, which can help in understanding its potential biological activity.

MD simulations provide a dynamic view of the intermolecular interactions over time, revealing the stability of the molecule-protein complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. For instance, studies on similar pyrimidine derivatives have used molecular docking to investigate their interactions with enzyme active sites. mdpi.com These simulations are instrumental in the rational design of new therapeutic agents.

Prediction of Spectroscopic Properties for Structural Validation

Computational methods can predict various spectroscopic properties, which are invaluable for the structural characterization of newly synthesized compounds like this compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, while the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra.

Furthermore, the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for confirming the molecular structure. By comparing the computationally predicted spectra with experimental data, chemists can gain confidence in the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data (Note: The following data is illustrative and based on general principles of computational chemistry for similar structures, as specific experimental or computational data for this compound is not available in the cited literature.)

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | Singlet ~8.5 ppm | Pyrimidine C-H protons |

| ¹³C NMR | Signal ~160 ppm | Pyrimidine C-Br carbon |

| IR Spectroscopy | Stretching band ~3300-3400 cm⁻¹ | N-H stretch of the amine group |

| UV-Vis Spectroscopy | λ_max ~260-280 nm | π → π* transitions in the pyrimidine ring |

Role As a Privileged Chemical Scaffold in Advanced Synthetic Design

Utility in Constructing Novel Chemical Architectures and Complex Heterocycles

The synthetic utility of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine is rooted in the distinct reactivity of its functional groups. This dual functionality allows for selective, stepwise modifications, making it an ideal building block for constructing complex molecular architectures and diverse heterocyclic systems. The 5-bromo position on the pyrimidine (B1678525) ring is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other carbon-based substituents, significantly expanding the molecular complexity. Concurrently, the primary amine on the cyclopropane (B1198618) ring serves as a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and urea (B33335) or sulfonamide synthesis. This orthogonal reactivity enables chemists to build out from the core scaffold in multiple directions, generating intricate and diverse structures.

Table 1: Potential Synthetic Transformations of the Scaffold

| Reactive Site | Reaction Type | Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| 5-Bromo Position | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Formation of a C(sp²)-C(aryl) bond |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Formation of a C(sp²)-N bond | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Formation of a C(sp²)-C(alkynyl) bond | |

| Stille Coupling | Organostannane, Pd catalyst | Formation of a C(sp²)-C(sp², sp³) bond | |

| Cyclopropylamine (B47189) | Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU, EDCI) | Formation of an amide bond |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Formation of a secondary or tertiary amine | |

| Sulfonylation | Sulfonyl chloride, Base | Formation of a sulfonamide |

This synthetic flexibility is crucial for developing compounds that can precisely fit into the binding pockets of biological targets, a key requirement in rational drug design.

Contributions to Fragment-Based Approaches for Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development. unibestpharm.com This approach uses small, low-complexity molecules ("fragments") that, despite having low affinity for their targets, bind in a highly efficient manner. longdom.org The properties of this compound align well with the principles of FBDD, often summarized by the "Rule of Three."

Table 2: Comparison of this compound with FBDD "Rule of Three"

| Property | "Rule of Three" Guideline | This compound Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 300 Da | ~213 Da | Yes |

| cLogP | ≤ 3 | ~0.1 (Predicted) uni.lu | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (from -NH₂) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (2 from pyrimidine N, 1 from -NH₂) | Yes |

The compound serves as an excellent fragment because its two distinct reactive sites act as "growth vectors." bldpharm.com Once a binding mode is identified (e.g., via X-ray crystallography), medicinal chemists can systematically elaborate the structure from the bromo- or amino- positions to engage with nearby pockets on the target protein, thereby optimizing binding affinity and selectivity. The rigid, three-dimensional nature of the cyclopropyl (B3062369) group provides precise exit vectors for this elaboration, offering an advantage over more flexible linkers.

Application in the Design of Chemically Diverse Compound Collections

The creation of chemically diverse compound libraries is fundamental to the early stages of drug discovery. uni.lu The privileged nature of the pyrimidine-cyclopropylamine scaffold makes it an ideal starting point for generating such libraries through combinatorial synthesis. By leveraging the orthogonal reactivity of the bromo and amino groups, a vast chemical space can be explored from a single core structure. For instance, a library can be constructed by reacting the core scaffold with a set of diverse boronic acids via Suzuki coupling, followed by reacting the resulting products with a collection of different carboxylic acids to form amides. This "split-and-pool" strategy can rapidly generate thousands to millions of unique compounds. uni.lu Such libraries, often synthesized as DNA-Encoded Libraries (DELs), allow for the efficient screening of massive collections of molecules against a biological target to identify high-quality hits. uni.lu The structural rigidity and well-defined synthetic handles of this compound ensure that the resulting library members possess diverse yet predictable three-dimensional shapes, increasing the probability of finding novel and potent modulators of protein function.

Case Studies on the Synthetic Versatility of the Pyrimidine-Cyclopropylamine Scaffold in Academic and Industrial Contexts

The synthetic principles embodied by this compound are prominently featured in the development of advanced therapeutics, particularly in the area of oncology. A compelling case study is the discovery of potent inhibitors of the Akt kinase, a critical node in cell signaling pathways that is often dysregulated in cancer.

Case Study: Synthesis of AKT Kinase Inhibitors

The drug Capivasertib (AZD5363) is a potent, orally bioavailable pan-Akt kinase inhibitor that has undergone extensive clinical investigation for treating various cancers. acs.orgacs.org The core of Capivasertib is a pyrrolo[2,3-d]pyrimidine scaffold, which serves a similar role to the pyrimidine ring in our title compound by interacting with the hinge region of the kinase active site. nih.gov

The synthesis of Capivasertib and its analogues demonstrates the strategic importance of a functionalized pyrimidine core. newdrugapprovals.orgresearchgate.net A common synthetic route involves the nucleophilic aromatic substitution reaction between a chloro-substituted pyrrolopyrimidine and a complex amine-containing side chain. unibestpharm.comnewdrugapprovals.org

Table 3: Structural Comparison of Building Block to a Final Drug Product

| Compound | Structure | Key Features |

|---|---|---|

| This compound | Chemical structure of this compound | - Pyrimidine Core: Hinge-binding motif- Bromo Group: Handle for C-C or C-N bond formation- Cyclopropylamine: 3D scaffold and synthetic handle |

| Capivasertib (AZD5363) | Chemical structure of Capivasertib (AZD5363) | - Pyrrolo[2,3-d]pyrimidine Core: Optimized hinge binder- C4-Position: Point of attachment for complex side chain- Complex Piperidine Side Chain: Engages other regions of the active site for potency and selectivity nih.gov |

The building block this compound exemplifies the type of starting material essential for such endeavors. Its 5-bromo position serves as a direct analogue to the reactive chloro- group used in the Capivasertib synthesis, providing a site for coupling with complex side chains. The cyclopropylamine portion represents a valuable motif for exploring structure-activity relationships, offering a rigid, 3D-scaffold that can improve physicochemical properties and confer metabolic stability compared to more traditional linkers. While not the exact intermediate for Capivasertib, its structure embodies the key principles of modern scaffold-based drug design, where pre-functionalized, rigid cores are elaborated to create potent and selective inhibitors for complex targets like protein kinases. acs.org

Q & A

Q. What are the optimized synthetic routes for 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a bromopyrimidine precursor. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a key step for introducing the cyclopropane ring. For example, palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres at 80–100°C in THF or DMF are effective . Optimization requires monitoring reaction time (12–24 hrs), stoichiometry of cyclopropane precursors (1.2–1.5 eq), and purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves 3D conformation using software like ORTEP-3 for Windows to validate cyclopropane geometry .

- NMR spectroscopy : ¹H NMR (δ 1.2–1.5 ppm for cyclopropane protons; δ 8.5–9.0 ppm for pyrimidine protons) and ¹³C NMR (δ 20–25 ppm for cyclopropane carbons) confirm regiochemistry .

- HPLC-MS : Quantifies purity (>95%) and detects residual solvents (e.g., DMF) .

Q. What are the common derivatization reactions for this compound in medicinal chemistry?

The bromine atom enables cross-coupling (e.g., Suzuki with boronic acids, Buchwald-Hartwig amination) to introduce aryl or amine groups. The cyclopropane ring participates in strain-release alkylation or [2+1] cycloadditions for fragment-based drug design .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?

Salt formation (e.g., hydrochloride salt via HCl gas in diethyl ether) improves solubility. Co-solvents (DMSO ≤5% v/v) or lipid-based nanoformulations (liposomes) enhance bioavailability in cell-based assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Test across concentrations (nM–µM) to identify off-target effects.

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-serotonin) to validate interactions with neurotransmitter systems (e.g., 5-HT₂A receptors) .

- Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What mechanistic insights explain the role of the bromine atom in regioselective functionalization?

Bromine at the 5-position of pyrimidine directs electrophilic substitution to the 2- and 4-positions. DFT calculations (e.g., Gaussian 16) show electron-withdrawing effects lower LUMO energy, favoring oxidative addition in Pd-catalyzed reactions .

Q. How does computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) using PDB structures (e.g., 7F3) identifies key interactions:

- Cyclopropane engages in hydrophobic pockets.

- Pyrimidine nitrogen forms hydrogen bonds with catalytic residues (e.g., Lys87 in kinase targets) .

Q. What are the stability limits of this compound under varying storage conditions?

- Thermal stability : Decomposes >150°C (TGA analysis).

- Light sensitivity : Store in amber vials at –20°C under argon to prevent bromine dissociation .

Methodological Notes

- Synthetic Protocols : Include inert atmosphere (N₂/Ar) for air-sensitive intermediates.

- Data Validation : Use triplicate runs for biological assays and report SEM/ANOVA for statistical significance.

- Safety : Follow GHS guidelines for handling brominated compounds (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.